4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with bromine, cyano, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by bromination and carboxylation reactions . The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the thiophene ring and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Reduction Reactions: Products include amines or other reduced derivatives.
Oxidation Reactions: Products include sulfoxides or sulfones.
Scientific Research Applications
4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or compound synthesized from it.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and cyano groups, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.
Properties
Molecular Formula |
C10H4BrNO2S |
---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
4-bromo-6-cyano-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H4BrNO2S/c11-7-1-5(4-12)2-8-6(7)3-9(15-8)10(13)14/h1-3H,(H,13,14) |
InChI Key |
CPGNJEBWUZICDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.